
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: is a thymidine analogue, which is a modified nucleoside. Thymidine analogues are often used in scientific research due to their ability to mimic natural nucleosides and participate in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the modification of thymidine through the introduction of a dihydroxypropyl group. One common method involves the reaction of thymidine with glycidol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the dihydroxypropyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxypropyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving DNA synthesis and repair due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, as it can interfere with the replication of viral DNA and cancer cell proliferation.
Industry: Utilized in the production of nucleoside analogues for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA during replication. Once incorporated, it can disrupt the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This disruption can result in the termination of DNA chain elongation, making it useful in antiviral and anticancer therapies. The compound targets molecular pathways involved in DNA replication and repair .
Comparison with Similar Compounds
- 3-(2,3-Dihydroxypropyl)deoxythymidine
- 5-Ethynyl-2’-deoxyuridine
- 5-Bromo-2’-deoxyuridine
Comparison: 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific dihydroxypropyl modification, which imparts distinct chemical and biological propertiesIts ability to participate in various chemical reactions and its potential use in disrupting DNA synthesis make it a valuable compound in scientific research .
Properties
CAS No. |
95896-85-8 |
|---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-7-3-14(11-2-9(19)10(6-17)22-11)13(21)15(12(7)20)4-8(18)5-16/h3,8-11,16-19H,2,4-6H2,1H3/t8?,9-,10+,11+/m0/s1 |
InChI Key |
WKLMBYZLVVUCQQ-NVEZCULWSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC(CO)O)C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC(CO)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC(CO)O)C2CC(C(O2)CO)O |
Synonyms |
3-(2,3-dihydroxypropyl)deoxythymidine 3-(2,3-dihydroxypropyl)thymidine 3-DHP-dThd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)
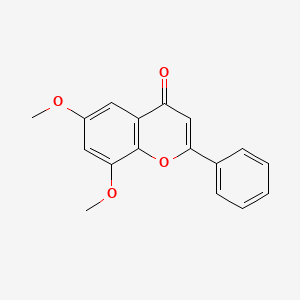
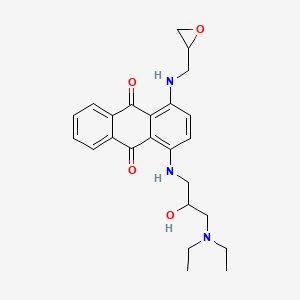

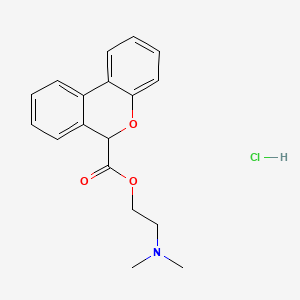
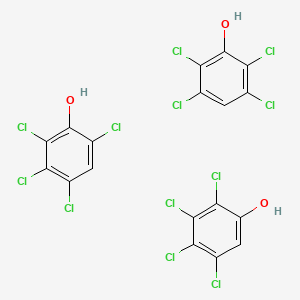
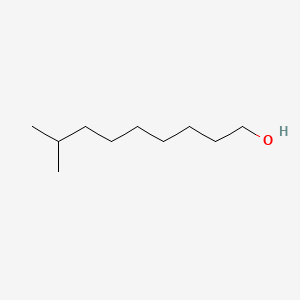

![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)
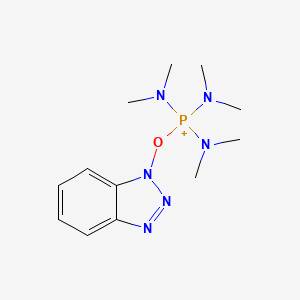

![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)

![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
